molecular formula C7H12FN B6244948 6-fluoro-3-azabicyclo[3.2.1]octane, Mixture of diastereomers CAS No. 2408970-42-1

6-fluoro-3-azabicyclo[3.2.1]octane, Mixture of diastereomers

Cat. No.: B6244948
CAS No.: 2408970-42-1
M. Wt: 129.2
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Description

6-fluoro-3-azabicyclo[3.2.1]octane, mixture of diastereomers, is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a fluorine atom attached to the third carbon and a nitrogen atom incorporated into the ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-azabicyclo[3.2.1]octane typically involves the construction of the bicyclic framework followed by the introduction of the fluorine atom. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as:

  • Preparation of starting materials.
  • Cyclization reactions under controlled conditions.
  • Purification of the product to separate diastereomers.
  • Quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-fluoro-3-azabicyclo[3.2.1]octane has significant potential in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The bicyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[3.2.1]octane: A similar bicyclic compound without the fluorine atom.

    8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different nitrogen position.

Uniqueness

6-fluoro-3-azabicyclo[3.2.1]octane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The mixture of diastereomers adds another layer of complexity, potentially leading to diverse reactivity and applications.

Properties

CAS No.

2408970-42-1

Molecular Formula

C7H12FN

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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